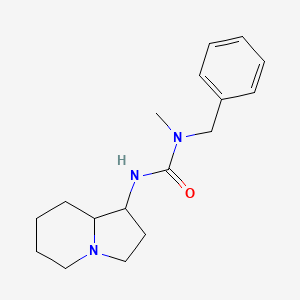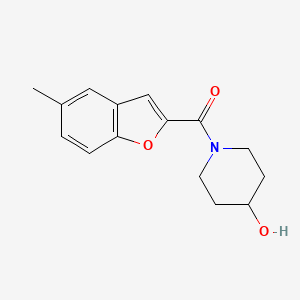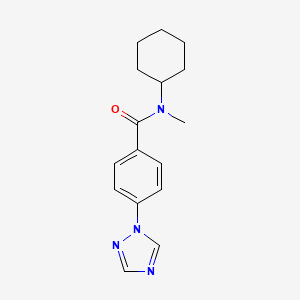
3-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-1-benzyl-1-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-1-benzyl-1-methylurea, also known as OI-1, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. OI-1 belongs to the class of indolizidine alkaloids and has a unique chemical structure that makes it a promising candidate for various applications in the field of medicine.
作用机制
The mechanism of action of 3-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-1-benzyl-1-methylurea is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes that are involved in cell division. This leads to a decrease in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 3-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-1-benzyl-1-methylurea has also been shown to have other biochemical and physiological effects. Studies have shown that it has anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis. It has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's.
实验室实验的优点和局限性
One of the advantages of using 3-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-1-benzyl-1-methylurea in lab experiments is its unique chemical structure, which makes it a useful tool for studying the mechanisms of action of other drugs. However, one of the limitations of using 3-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-1-benzyl-1-methylurea is its complex synthesis process, which makes it difficult and expensive to produce in large quantities.
未来方向
There are several future directions for research on 3-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-1-benzyl-1-methylurea. One area of focus is the development of new cancer therapies that use 3-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-1-benzyl-1-methylurea as a key component. Another area of focus is the development of new drugs that target the same enzymes as 3-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-1-benzyl-1-methylurea, but with improved pharmacological properties. Additionally, there is a need for further research on the biochemical and physiological effects of 3-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-1-benzyl-1-methylurea, particularly in the treatment of inflammatory and neurodegenerative diseases.
合成方法
The synthesis of 3-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-1-benzyl-1-methylurea involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of the starting material, which is a derivative of indolizidine. This is followed by a series of chemical reactions that involve the use of reagents such as sodium hydride, benzyl chloride, and methyl isocyanate. The final product is obtained after purification using column chromatography.
科学研究应用
3-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-1-benzyl-1-methylurea has been the subject of several studies that have investigated its potential therapeutic properties. One of the most promising applications of 3-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-1-benzyl-1-methylurea is in the treatment of cancer. Studies have shown that 3-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-1-benzyl-1-methylurea has anti-proliferative effects on cancer cells, which makes it a potential candidate for the development of new cancer therapies.
属性
IUPAC Name |
3-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-1-benzyl-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-19(13-14-7-3-2-4-8-14)17(21)18-15-10-12-20-11-6-5-9-16(15)20/h2-4,7-8,15-16H,5-6,9-13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISBMJSIWFUFJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)NC2CCN3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-ethoxyphenyl)-N-[[3-(morpholin-4-ylmethyl)phenyl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7565487.png)


![N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide](/img/structure/B7565520.png)
![5-(4-Chlorophenyl)-3-[3-(5,6-dimethylbenzimidazol-1-yl)-2-hydroxypropyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7565526.png)
![2-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7565529.png)

![N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide](/img/structure/B7565546.png)
![1-methyl-N-[(4-methylsulfonylphenyl)methyl]-5-pyrrol-1-ylpyrazole-4-carboxamide](/img/structure/B7565553.png)
![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]morpholine-4-carboxamide](/img/structure/B7565554.png)
![4-[1-(2,6-Difluorophenyl)ethyl]piperazin-2-one](/img/structure/B7565558.png)
![1-[(4-Fluorophenyl)methyl]-4-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]pyrazole](/img/structure/B7565565.png)
![5-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)benzoic acid](/img/structure/B7565575.png)
